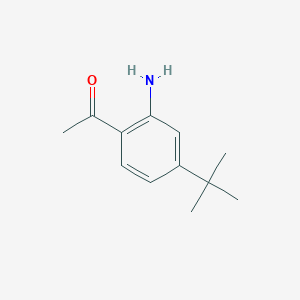

1-(2-Amino-4-tert-butylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-4-tert-butylphenyl)ethanone is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring, along with an ethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-tert-butylphenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of 2-amino-4-tert-butylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-tert-butylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ethanone moiety can be reduced to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-(2-Amino-4-tert-butylphenyl)ethanone is utilized in various scientific research applications:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and protein modifications.

Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-tert-butylphenyl)ethanone involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

2-Amino-1-(4-tert-butylphenyl)ethanone hydrochloride: Similar structure but with a hydrochloride salt form.

2-Amino-4-tert-butylphenol: Lacks the ethanone moiety but shares the amino and tert-butyl groups.

Uniqueness: 1-(2-Amino-4-tert-butylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanone moiety allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

1-(2-Amino-4-tert-butylphenyl)ethanone, also known by its CAS number 312315-59-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H17NO

- Molecular Weight: 191.27 g/mol

- IUPAC Name: this compound

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antioxidant Activity: Research indicates that compounds with amino and ketone functionalities exhibit significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Neuroprotective Effects: There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular metabolism.

- Receptor Modulation: It is hypothesized that this compound could modulate receptors associated with neurotransmission and cell signaling.

Antioxidant Activity

A study demonstrated that compounds with similar structures exhibited significant free radical scavenging activity. The presence of the amino group enhances electron donation capabilities, contributing to antioxidant effects .

Anticancer Studies

In vitro studies have shown that this compound can reduce the viability of cancer cells. For example:

- Case Study 1: A study on breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values in the micromolar range.

- Case Study 2: Another investigation revealed its potential to induce apoptosis in colorectal cancer cells, suggesting a pathway for therapeutic development .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-(2-amino-4-tert-butylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIHHQGZBIZTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.